molecular formula C21H17N3O2S2 B2979823 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide CAS No. 893973-80-3

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide

Cat. No. B2979823
CAS RN: 893973-80-3
M. Wt: 407.51
InChI Key: FNJJTCCXWAOYOU-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are a group of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction of 2-aminothiazoles with bromo ketones occurred under mild conditions . The product was formed upon heating the reagent mixture in PhH for 2–4 h .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its IR spectrum and NMR spectrum . The IR spectrum shows peaks at 839, 1161, 1228, 1510, 1558, 1597, 1681 (C=O), 3025, 3423 (NH) cm-1 . The 1H NMR spectrum shows peaks at 4.13, 4.48, 4.53, 4.92, 7.03, 7.10–7.14, 7.20–7.25, 7.59–7.65, 8.05–8.08, 10.57 ppm .


Chemical Reactions Analysis

The thiazole ring in imidazo[2,1-b]thiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its IR and NMR spectra . The compound has a molecular weight of 407.51.

Scientific Research Applications

Fluorescent Probes and Sensors

Sulfonamide derivatives have been utilized as fluorescent probes for the sensitive and selective detection of biological and chemical species. The fluorescent properties of certain sulfonamide compounds, such as their ability to fluoresce strongly when bound to proteins, have been exploited in binding studies, such as the detection of p-hydroxybenzoic acid esters to bovine serum albumin, showcasing the potential of sulfonamide-based compounds in sensor technologies (H. Jun et al., 1971).

Fuel Cell Membranes

Sulfonated polyimide copolymers, related to the structural framework of sulfonamide compounds, have been studied for their application in fuel cells. These materials have shown potential due to their water sorption, proton conductivity, and stability under fuel cell operating conditions, indicating the utility of sulfonated aromatic compounds in developing efficient and durable fuel cell membranes (B. Einsla et al., 2005).

Electrochemical Sensors

Sulfonamide derivatives have been explored as sensing materials in the construction of electrochemical sensors. For example, sulfonamide-based compounds have been used to develop sensors for the detection of metal ions, showcasing their applicability in environmental monitoring and analytical chemistry (F. Faridbod et al., 2009).

Tautomeric Behavior Studies

The investigation of the tautomeric behavior of sulfonamide derivatives, including studies on their molecular conformations, is essential for understanding their pharmaceutical and biological activities. Such research provides insights into the structural requirements for the bioactivity of sulfonamide compounds, potentially informing the design of new therapeutic agents (Aliye Gediz Erturk et al., 2016).

Antibacterial Applications

Certain sulfonamide derivatives have demonstrated significant antibacterial activity, suggesting their potential in developing new antibacterial agents. Research into the synthesis and activity of these compounds can contribute to the fight against bacterial infections, providing a basis for the development of new drugs (A. Gadad et al., 2000).

Future Directions

Thiazoles have diverse biological activities and have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The design and development of different thiazole derivatives present a promising direction in medicinal chemistry .

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h1-9,12-14,23H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJJTCCXWAOYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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